A Technical Guide to the Physicochemical Properties and Applications of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
A Technical Guide to the Physicochemical Properties and Applications of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane, a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Known by synonyms such as 6H-Perfluorohexyl iodide, this compound is a critical intermediate in fluoro-organic synthesis. This document details its core physicochemical properties, molecular structure, and chemical reactivity. Furthermore, it offers field-proven insights into its synthetic applications, including a detailed experimental protocol for radical addition reactions, a cornerstone of its utility. Safety, handling, and storage considerations are also addressed to ensure its effective and safe use in research and development settings. This guide is intended for researchers, chemists, and drug development professionals who leverage fluorinated building blocks to create novel materials and complex molecular architectures.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain.[1] This high degree of fluorination imparts unique and valuable properties, including exceptional thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. Within this broad family, perfluoroalkyl iodides (PFAIs) stand out as versatile and indispensable building blocks in modern organic synthesis.[1][2]
PFAIs are instrumental in the production of fluorotelomers, surfactants, and advanced polymers.[2][3][4] Their utility extends into the life sciences, where the introduction of perfluoroalkyl chains can significantly enhance the metabolic stability and lipophilicity of drug candidates.[5][6] The subject of this guide, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane (C6HF12I), is a key reagent in this class. Its structure, featuring a terminal hydrogen atom, differentiates it from fully perfluorinated analogs and offers distinct reactivity profiles. This document serves to consolidate the known physicochemical data and explore the practical applications of this important synthetic intermediate.
Molecular Structure and Identifiers
The structure of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane is defined by a six-carbon chain where twelve hydrogen atoms have been replaced by fluorine, with a terminal iodine atom and a terminal hydrogen atom at the opposite end. This specific arrangement governs its chemical behavior, particularly the reactivity of the carbon-iodine bond.
Key Identifiers:
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IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane[7]
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Synonyms: 6H-Perfluorohexyl iodide, 1-Iodo-6H-perfluorohexane[7]
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CAS Number: 63703-16-2[7]
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Molecular Formula: C₆HF₁₂I[7]
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InChIKey: LCUJIKCXBBVFQF-UHFFFAOYSA-N[7]
Physicochemical Properties
The physicochemical properties of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane are summarized below. Where specific experimental data for this exact compound is not available, values for closely related analogs are provided for context and estimation.
| Property | Value / Description | Source(s) |
| Molecular Weight | 427.96 g/mol | [7] |
| Appearance | Colorless to pale yellow or pink liquid | Inferred from[8][9] |
| Boiling Point | Data not available. Estimated to be similar to related compounds such as 1H,1H,2H,2H-Perfluoro-1-iodohexane (138-140 °C). | [10] |
| Density | Data not available. The analogous 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-diiodohexane has a density of 2.39 g/cm³. | [8] |
| Refractive Index (@ 20°C) | Data not available. The fully perfluorinated analog, C₆F₁₃I, has a refractive index of 1.3275-1.3295. | [11] |
| Solubility | Insoluble in water; soluble in some organic solvents (e.g., ethers, fluorinated solvents). | [8] |
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane is dominated by the chemistry of its carbon-iodine (C-I) bond. This bond is significantly weaker than C-F and C-C bonds, making it the primary site of reactivity.
Radical Reactions: The most common application of PFAIs is in radical addition reactions.[2] The C-I bond can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator (e.g., AIBN, triethylborane) to generate the corresponding perfluoroalkyl radical (•CF₂(CF₂)₄CHF₂). This highly electrophilic radical readily adds across the double or triple bonds of alkenes and alkynes, respectively.[2][12] This process is a powerful method for introducing a long, fluorinated chain into organic molecules, a key step in synthesizing fluorotelomers and specialty surfactants.[2][3]
Organometallic Chemistry: Perfluoroalkyl iodides can be transformed into valuable organometallic reagents.[2] For instance, they can react with metals like magnesium or zinc to form Grignard-type or Reformatsky-type reagents. These nucleophilic species can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds, allowing for the construction of more complex fluorinated molecules.[2]
Applications in Drug Development: The dodecafluorohexyl moiety is of significant interest to medicinal chemists. Its incorporation into a bioactive molecule can confer desirable properties such as increased metabolic stability, enhanced lipophilicity for better membrane permeability, and unique binding interactions.[5] This compound serves as a key starting material for introducing this valuable pharmacophore.
Field-Proven Experimental Protocol: Radical Addition to an Alkene
This section details a trustworthy and self-validating protocol for the radical addition of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane to an alkene, a representative and fundamental application.
Principle (Expertise & Causality): This protocol utilizes triethylborane (BEt₃) as a radical initiator at room temperature. The causality behind this choice is its reaction with trace amounts of atmospheric oxygen, which generates ethyl radicals. These ethyl radicals are potent enough to abstract the iodine atom from the perfluoroalkyl iodide, thereby initiating the radical chain addition to the alkene with high efficiency without requiring heat or UV irradiation.[2] The protocol is designed as a self-validating system, concluding with purification and characterization steps to confirm reaction success and product identity.
Methodology: Triethylborane-Initiated Addition to 1-Octene
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Reagent Preparation:
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Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvent (e.g., toluene), degassed via three freeze-pump-thaw cycles.
-
Use a commercially available solution of triethylborane (e.g., 1.0 M in hexanes).
-
-
Reaction Setup:
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To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 eq.).
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Add 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane (1.2 eq.).
-
Add anhydrous, degassed toluene (to achieve a ~0.2 M concentration of the alkene) via syringe.
-
-
Initiation and Reaction:
-
Begin vigorous stirring of the solution at room temperature.
-
Slowly add the triethylborane solution (0.2 eq.) dropwise via syringe.
-
Using a syringe, carefully introduce a small volume of air (approximately 10% of the flask's headspace volume) into the flask to initiate the reaction. The solution may become slightly warm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, quench by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired adduct.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
-
Safety, Handling, and Storage
As a fluorinated organic compound, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane requires careful handling to minimize exposure and ensure safety.
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Hazard Identification: This chemical is classified as causing skin irritation.[7] It may also cause serious eye irritation and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][13][14]
-
Handling Procedures: Avoid direct contact with skin and eyes.[13] Do not breathe vapors or mists.[13] In case of accidental contact, immediately flush the affected area with copious amounts of water.[10][13]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[14][15]
Conclusion
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined physicochemical properties, dominated by the high degree of fluorination and the reactive C-I bond, make it an ideal precursor for introducing the dodecafluorohexyl group into a wide array of molecular structures. From the synthesis of advanced materials to the development of novel pharmaceuticals, its utility in radical addition reactions and organometallic chemistry is well-established. Adherence to proper handling and safety protocols enables researchers to effectively harness the unique capabilities of this powerful fluorinated building block.
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